molecular formula C25H26N4O2 B303752 2-Amino-1-(dimethylamino)-4-(4-methoxyphenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

2-Amino-1-(dimethylamino)-4-(4-methoxyphenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Cat. No. B303752
M. Wt: 414.5 g/mol
InChI Key: SPWCNAXXIMDVBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-1-(dimethylamino)-4-(4-methoxyphenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile, also known as DMXAA, is a synthetic drug that has been studied for its potential anti-cancer properties.

Mechanism of Action

The mechanism of action of 2-Amino-1-(dimethylamino)-4-(4-methoxyphenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is not fully understood, but it is thought to involve the activation of the immune system and the induction of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). These cytokines can lead to the destruction of tumor blood vessels and the induction of tumor cell death.
Biochemical and Physiological Effects:
2-Amino-1-(dimethylamino)-4-(4-methoxyphenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to have a number of biochemical and physiological effects in preclinical studies. It can induce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the infiltration of immune cells into tumors. 2-Amino-1-(dimethylamino)-4-(4-methoxyphenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile can also inhibit angiogenesis, which is the process by which tumors develop new blood vessels to support their growth. In addition, 2-Amino-1-(dimethylamino)-4-(4-methoxyphenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to have anti-tumor effects in a variety of cancer cell lines and animal models.

Advantages and Limitations for Lab Experiments

2-Amino-1-(dimethylamino)-4-(4-methoxyphenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has several advantages for lab experiments, including its ability to induce tumor necrosis and inhibit angiogenesis, which are important processes in cancer growth and metastasis. 2-Amino-1-(dimethylamino)-4-(4-methoxyphenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile can also be used in combination with other chemotherapy drugs to enhance their anti-tumor effects. However, 2-Amino-1-(dimethylamino)-4-(4-methoxyphenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has some limitations for lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for 2-Amino-1-(dimethylamino)-4-(4-methoxyphenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile research. One potential direction is to further investigate its mechanism of action and identify the specific immune cells and cytokines involved in its anti-tumor effects. Another direction is to explore the potential use of 2-Amino-1-(dimethylamino)-4-(4-methoxyphenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile in combination with other immunotherapy drugs, such as checkpoint inhibitors, to enhance the immune response against tumors. Additionally, further studies are needed to determine the optimal dosing and administration of 2-Amino-1-(dimethylamino)-4-(4-methoxyphenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile for maximum efficacy and minimal toxicity.

Synthesis Methods

2-Amino-1-(dimethylamino)-4-(4-methoxyphenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile can be synthesized through a multi-step process, starting with the reaction of 4-methoxybenzaldehyde with dimethylamine to form 4-dimethylaminobenzaldehyde. This intermediate is then reacted with ethyl cyanoacetate to produce the corresponding cyanoenamine, which is cyclized with phenylhydrazine to form the quinoline ring. This intermediate is then reduced with sodium borohydride to yield 2-Amino-1-(dimethylamino)-4-(4-methoxyphenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile.

Scientific Research Applications

2-Amino-1-(dimethylamino)-4-(4-methoxyphenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been extensively studied for its potential anti-cancer properties. It has been shown to induce tumor necrosis and inhibit angiogenesis, which are important processes in cancer growth and metastasis. 2-Amino-1-(dimethylamino)-4-(4-methoxyphenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has also been studied in combination with other chemotherapy drugs, such as cisplatin and gemcitabine, to enhance their anti-tumor effects.

properties

Product Name

2-Amino-1-(dimethylamino)-4-(4-methoxyphenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Molecular Formula

C25H26N4O2

Molecular Weight

414.5 g/mol

IUPAC Name

2-amino-1-(dimethylamino)-4-(4-methoxyphenyl)-5-oxo-7-phenyl-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C25H26N4O2/c1-28(2)29-21-13-18(16-7-5-4-6-8-16)14-22(30)24(21)23(20(15-26)25(29)27)17-9-11-19(31-3)12-10-17/h4-12,18,23H,13-14,27H2,1-3H3

InChI Key

SPWCNAXXIMDVBO-UHFFFAOYSA-N

SMILES

CN(C)N1C2=C(C(C(=C1N)C#N)C3=CC=C(C=C3)OC)C(=O)CC(C2)C4=CC=CC=C4

Canonical SMILES

CN(C)N1C2=C(C(C(=C1N)C#N)C3=CC=C(C=C3)OC)C(=O)CC(C2)C4=CC=CC=C4

Origin of Product

United States

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